3-Methyl-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide is a synthetic compound classified within the benzodiazole derivatives, a group known for their diverse biological activities. This compound features a benzodiazole core, which is integral to its potential therapeutic applications. Benzodiazoles are widely studied for their roles in medicinal chemistry, particularly due to their interactions with various biological targets and pathways.
3-Methyl-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide is categorized as a benzamide and a benzodiazole derivative, indicating its structural characteristics and potential applications in pharmacology and materials science.
The synthesis of 3-Methyl-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide typically follows a multi-step process:
The molecular formula of 3-Methyl-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide is , with a molecular weight of approximately 279.34 g/mol. The structure comprises a benzene ring, a benzodiazole moiety, and an amide functional group.
Key structural data includes:
3-Methyl-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide can participate in several chemical reactions:
The mechanism of action for 3-Methyl-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide involves its interaction with specific enzymes or receptors within biological systems. It may act as an inhibitor or activator, influencing various biochemical pathways and potentially leading to therapeutic effects. Ongoing research aims to elucidate these interactions and their implications for drug development .
The compound exhibits properties typical of organic molecules with aromatic structures:
Relevant chemical properties include:
3-Methyl-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide has several potential applications:
The synthesis of 3-methyl-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide relies on sequential reactions to construct its benzimidazole core and benzamide linkage. The benzimidazole moiety is typically synthesized via cyclization of ortho-phenylenediamine derivatives with carboxylic acids or aldehydes under dehydrating conditions. For 1-methyl-1H-benzimidazole intermediates, N-methylation precedes or follows ring closure, often using methyl iodide in dimethylformamide (DMF) with potassium carbonate as a base . Subsequent functionalization at the 2-position involves alkylation with ethyl bromoacetate to introduce the ethyl spacer, yielding ethyl 2-(1-methyl-1H-benzimidazol-2-yl)acetate. This ester intermediate is hydrolyzed to the carboxylic acid and activated for amide coupling with 3-methylbenzylamine. Alternatively, nucleophilic acyl substitution employs 3-methylbenzoyl chloride with the ethylenediamine-linked benzimidazole under Schotten-Baumann conditions [5] [7].
Key Considerations:
The ethyl linker bridging the benzimidazole and benzamide moieties is critical for conformational flexibility and target engagement. Two dominant approaches exist:
Benzimidazole-First Alkylation:2-Chloromethylbenzimidazole derivatives react with potassium phthalimide, followed by hydrazinolysis, to yield 2-(aminomethyl)-1-methyl-1H-benzimidazole. This amine is acylated with 3-methylbenzoyl chloride using triethylamine as a base in tetrahydrofuran (THF) at 0°C [8].
Carboxylate-First Functionalization:Ethyl 2-(1-methyl-1H-benzimidazol-2-yl)acetate undergoes saponification (LiOH/THF/H₂O), generating the carboxylic acid. Activation via carbodiimides (DCC, EDC) or uronium salts (HATU, HBTU) facilitates coupling with 3-methylaniline. Catalytic additives like HOBt suppress racemization [5] [7].
Optimization Challenges:
Amide bond formation between the ethyl-benzimidazole amine and 3-methylbenzoic acid derivatives is efficiency-critical. Catalyst selection significantly impacts yield and purity.
Table 1: Catalytic Systems for Amidation of 2-(1-Methyl-1H-benzimidazol-2-yl)ethanamine with 3-Methylbenzoic Acid
Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Key Advantage |
---|---|---|---|---|---|
HATU/DIPEA | DMF | 25 | 2 | 85–90 | Rapid, high-yielding |
EDCl/HOBt | CH₂Cl₂ | 25 | 12 | 70–75 | Low cost |
Pd₂(dba)₃/Xantphos | Toluene | 80 | 6 | 60–65 | Avoids activated acid derivatives |
PyBOP/NEt₃ | CH₃CN | 25 | 3 | 80–85 | Minimal epimerization |
Solvent Influence:
Green Chemistry Approaches: Solvent-free mechanochemical grinding using SiO₂-supported catalysts achieves 75% yield, reducing waste [6].
Rational optimization of 3-methyl-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide focuses on improving metabolic stability, membrane permeability, and target affinity. Key modifications include:
Table 2: Structural Modifications and Their Impact on Key Parameters
Modification Site | Example Variation | Impact on Lipophilicity (ΔLogP) | Bioavailability (Predicted) | Target Application |
---|---|---|---|---|
Benzimidazole N-substituent | H (de-methylated) | –0.5 | ↑ Aqueous solubility | Antiviral scaffolds [6] |
Benzimidazole N-substituent | 3-Methylbutyl (e.g., CID 4754981) | +1.2 | ↑ Membrane permeability | Enzyme inhibition [4] |
Benzamide meta-methyl | H (unsubstituted) | –0.3 | ↓ CYP2C9 inhibition | Safety optimization |
Benzamide meta-methyl | CF₃ | +0.8 | ↑ Metabolic stability | Prolonged half-life |
Ethyl linker | CH₂CH₂CH₂ (homologation) | +0.4 | Variable binding affinity | SAR exploration |
Design Principles:
Pharmacophore Integration: Aligns with SARS-CoV-2 Mpro inhibitors by positioning the benzimidazole as a His41 binder and the benzamide carbonyl as a Cys145 warhead mimic. Meta-substitutions modulate S1/S2 pocket occupancy [6].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: